molecular formula C20H23N3O5S2 B2552698 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 1396857-74-1

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2552698
CAS RN: 1396857-74-1
M. Wt: 449.54
InChI Key: FBAKPMZUCAEZMC-UHFFFAOYSA-N
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Description

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with biological activities such as enzyme inhibition and cytotoxic effects against cancer cell lines. These activities suggest that the compound may also possess similar properties, warranting further investigation into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide linkage between a benzenesulfonyl chloride and an amine. Paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are structurally related to the compound . The synthesis involves the use of substituted benzaldehydes and hydrazinobenzenesulfonamide as key intermediates. Similarly, paper discusses the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, indicating the versatility of the sulfonamide group in forming various heterocyclic structures.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. Paper examines the crystal structure of a dichlorobenzenesulfonamide derivative, providing insights into the intramolecular hydrogen bonding and intermolecular interactions that contribute to the stability and conformation of these molecules. These structural analyses are crucial for understanding the reactivity and potential binding modes of the compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a range of chemical reactions, often dictated by the functional groups attached to the core structure. Paper explores the spectrophotometric behavior of a thiazolidin-based benzenesulfonamide, which is used as a reagent for the determination of palladium. This indicates that the compound may also have potential applications in analytical chemistry, particularly in the detection of metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The inhibitory activities against enzymes like carbonic anhydrase, as reported in papers and , suggest that these compounds can interact with biological macromolecules, which is a property that could be exploited in drug design. The cytotoxic effects against cancer cell lines, as mentioned in paper , also highlight the potential therapeutic applications of these molecules.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticancer Activity

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide derivatives have shown promising results in inhibiting carbonic anhydrase, a metalloenzyme involved in various physiological processes. Research by Eldehna et al. (2017) demonstrated that these compounds effectively inhibit human carbonic anhydrase isoforms, particularly those associated with tumors (hCA II and IX), showing potential as anticancer agents. This was further supported by their anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

Biochemical Evaluation for Kynurenine 3-Hydroxylase Inhibition

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which include similar compounds, have been investigated as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is significant in several neurological diseases. Röver et al. (1997) found that certain derivatives exhibited high-affinity inhibition of this enzyme, suggesting potential therapeutic applications for neurological conditions (Röver et al., 1997).

Antimicrobial and UV Protection Applications

Compounds related to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide have been studied for their antimicrobial properties. Mohamed et al. (2020) synthesized azodyes containing sulfonamide moiety for the dual purpose of dyeing and providing UV protection and antimicrobial properties to cotton fabrics. This indicates potential applications in textile industries for enhanced fabric functionality (Mohamed et al., 2020).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-2-22-19-10-5-16(13-15(19)14-20(22)24)21-30(27,28)18-8-6-17(7-9-18)23-11-3-4-12-29(23,25)26/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKPMZUCAEZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

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